molecular formula C25H18F2N4O5S B12415252 Cap-dependent endonuclease-IN-10

Cap-dependent endonuclease-IN-10

Cat. No.: B12415252
M. Wt: 524.5 g/mol
InChI Key: FOQDXMRBJYEATR-QUCCMNQESA-N
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Description

Cap-dependent endonuclease-IN-10 is a novel compound known for its inhibitory activity against cap-dependent endonucleases. These enzymes play a crucial role in the transcription and replication of certain viruses, making this compound a promising candidate for antiviral drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cap-dependent endonuclease-IN-10 involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cap-dependent endonuclease-IN-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Cap-dependent endonuclease-IN-10 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in studies of viral replication and transcription mechanisms.

    Medicine: Investigated for its potential as an antiviral drug, particularly against influenza viruses.

    Industry: Utilized in the development of antiviral coatings and materials

Mechanism of Action

Cap-dependent endonuclease-IN-10 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the transcription of viral RNA. The compound binds to the active site of the enzyme, preventing it from cleaving the cap structure of host mRNA. This inhibition disrupts the viral replication process, thereby reducing viral load and infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cap-dependent endonuclease-IN-10 is unique due to its specific binding affinity and inhibitory potency against cap-dependent endonucleases. It has shown strong inhibitory activity in various studies, making it a promising candidate for further development and application .

Properties

Molecular Formula

C25H18F2N4O5S

Molecular Weight

524.5 g/mol

IUPAC Name

(3R)-2-[(2S)-6,7-difluoro-11-oxo-12-thia-10-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(17),3(8),4,6,13,15-hexaen-2-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

InChI

InChI=1S/C25H18F2N4O5S/c26-15-5-4-12-14(19(15)27)10-29-21-13(2-1-3-17(21)37-25(29)35)20(12)31-18-11-36-9-8-28(18)24(34)22-23(33)16(32)6-7-30(22)31/h1-7,18,20,33H,8-11H2/t18-,20+/m1/s1

InChI Key

FOQDXMRBJYEATR-QUCCMNQESA-N

Isomeric SMILES

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@@H]4C5=C6C(=CC=C5)SC(=O)N6CC7=C4C=CC(=C7F)F)O

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C6C(=CC=C5)SC(=O)N6CC7=C4C=CC(=C7F)F)O

Origin of Product

United States

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